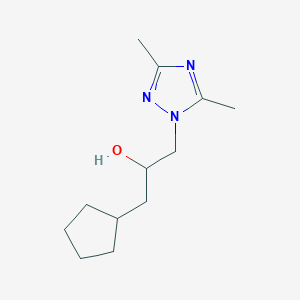![molecular formula C11H17N3O B6628424 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is found in various tissues, including the brain, heart, and platelets. P2Y1 receptor activation is involved in many physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. Therefore, MRS2500 has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol acts as a competitive antagonist of the P2Y1 receptor. It binds to the receptor and prevents the binding of its endogenous ligands, such as ADP. This results in the inhibition of downstream signaling pathways, which leads to the suppression of physiological processes that are mediated by P2Y1 receptor activation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. For example, it inhibits ADP-induced platelet aggregation and thrombus formation. It also inhibits vasoconstriction in the brain and peripheral tissues. In addition, it modulates neurotransmitter release and synaptic plasticity in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol in lab experiments is its high selectivity for the P2Y1 receptor. This allows for more specific investigations of the role of this receptor in different physiological processes. However, one limitation is that this compound may have off-target effects on other receptors or enzymes. Therefore, it is important to use appropriate controls and to interpret the results carefully.
Zukünftige Richtungen
There are several future directions for the use of 3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol in scientific research. For example, it could be used to investigate the role of P2Y1 receptors in other physiological processes, such as inflammation and pain. It could also be used to study the effects of P2Y1 receptor activation in different disease models, such as stroke and Alzheimer's disease. Furthermore, this compound could be used as a tool to develop new drugs that target the P2Y1 receptor for therapeutic applications.
Synthesemethoden
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol can be synthesized using a multi-step process. The first step involves the reaction of 2-methyl-4-chloropyrimidine with sodium hydride to form 2-methylpyrimidin-4-yl sodium salt. The second step involves the reaction of this salt with 1-chloro-3-(chloromethyl)cyclopentane in the presence of potassium carbonate to form this compound. The product can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol has been used in various scientific research studies to investigate the role of P2Y1 receptors in different physiological processes. For example, this compound has been used to study the effects of P2Y1 receptor activation on platelet aggregation and thrombus formation. It has also been used to investigate the role of P2Y1 receptors in neurotransmitter release and synaptic plasticity in the brain.
Eigenschaften
IUPAC Name |
3-[[(2-methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-12-5-4-11(14-8)13-7-9-2-3-10(15)6-9/h4-5,9-10,15H,2-3,6-7H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMHQRYAULBBAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)

![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)

![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)
![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![3-[[(3-Ethyl-1-methylpyrazol-4-yl)methylamino]methyl]thiophene-2-carboxylic acid](/img/structure/B6628404.png)
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)


